molecular formula C11H16O8 B13091988 Methylenebismalonicaciddiethylester

Methylenebismalonicaciddiethylester

Cat. No.: B13091988
M. Wt: 276.24 g/mol
InChI Key: GHZZVZFBRRCOAM-UHFFFAOYSA-N
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Description

Methylenebismalonicaciddiethylester, also known as diethyl bis(hydroxymethyl)malonate, is a valuable building block in organic synthesis due to its two hydroxymethyl groups attached to a central malonate ester structure. Its primary research value lies in its role as a versatile intermediate for the preparation of a wide range of functionalized compounds. It is employed as a reagent for synthesizing 1,3-dioxanes from acetals, aldehydes, and ketones . Furthermore, it serves as a key precursor in the preparation of substituted malonic, acrylic, and isobutyric esters . It can also be converted into useful dienophiles, such as γ-bromomethylacrylic acid and its ethyl ester, as well as bis(bromomethyl)acetic acid and its methyl ester, which are valuable in further cyclization and polymer synthesis . The compound is also integral to synthetic pathways for producing highly reactive methylene malonate monomers. These monomers are of significant interest for applications in polymer chemistry, including the development of adhesives, coatings, sealants, composite materials, molding compounds, and fiber-reinforced polymers . This multi-functional reactivity makes this compound a crucial synthon for constructing complex molecular architectures in research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O8

Molecular Weight

276.24 g/mol

IUPAC Name

2-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)propanedioic acid

InChI

InChI=1S/C11H16O8/c1-3-18-10(16)7(11(17)19-4-2)5-6(8(12)13)9(14)15/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

GHZZVZFBRRCOAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C(=O)O)C(=O)O)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Methylenebismalonicaciddiethylester and Its Analogs

Classical Synthetic Approaches to Methylenebismalonicaciddiethylester

The traditional and most fundamental method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, diethyl malonate, with an aldehyde, specifically formaldehyde (B43269). rsc.orgmdpi.com The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like diethylamine (B46881) or piperidine. rsc.orgmdpi.com The initial product of the condensation is a bis-adduct, which upon heating, can eliminate a molecule of diethyl malonate to yield the desired product. rsc.orgnih.gov

Another classical approach involves the reaction of diethyl ethoxymethylenemalonate with a reducing agent. For instance, hydrogenation using a Raney nickel catalyst can be employed to produce diethyl methylenemalonate. orgsyn.org This method starts from a pre-functionalized malonate derivative. Additionally, older methods have reported the synthesis of diethyl methylenemalonate from the reaction of methylene chloride or iodide with sodiomalonic ester. orgsyn.org

Table 1: Comparison of Classical Synthetic Routes to this compound

Starting Materials Catalyst/Reagent Reaction Conditions Yield Reference
Diethyl malonate, Formaldehyde Diethylamine Not specified Not specified mdpi.com
Diethyl malonate, Formaldehyde Piperidine Not specified Not specified rsc.org
Diethyl ethoxymethylenemalonate Raney Nickel, H₂ 45°C, 1000-1500 psi 91-94% orgsyn.org
Diethyl malonate, Methylene iodide Sodium ethoxide Not specified Not specified orgsyn.org

Development of Contemporary Catalytic Routes for this compound Synthesis

In recent years, significant efforts have been directed towards the development of more efficient and selective catalytic systems for the synthesis of this compound and its analogs. These contemporary routes often utilize metal-based or organocatalytic systems to achieve higher yields under milder conditions.

Lewis acids have emerged as effective catalysts for the Knoevenagel condensation. For example, zinc chloride has been used to catalyze the reaction between diethyl malonate and triethyl orthoformate to produce diethyl ethoxymethylenemalonate, a precursor to the target molecule. google.com More advanced Lewis acid catalysts, such as titanium tetrachloride (TiCl₄) in combination with a base like pyridine, have been shown to promote the condensation of aldehydes with malonates. wikipedia.org

Organocatalysis, which utilizes small organic molecules as catalysts, has also been successfully applied to these transformations. Chiral primary-secondary diamine catalysts based on bispidine have been investigated for the Michael addition of diethyl malonate to nitroolefins, a reaction that produces a substituted malonate derivative. mdpi.com Similarly, proline-derived bifunctional organocatalysts have demonstrated high catalytic activity in the enantioselective Michael addition of malonate derivatives to nitroalkenes.

Table 2: Overview of Contemporary Catalytic Systems

Catalyst System Reactants Product Type Key Advantages
Zinc Chloride Diethyl malonate, Triethyl orthoformate Diethyl ethoxymethylenemalonate Readily available Lewis acid
TiCl₄-Pyridine 2-(1-phenylvinyl)benzaldehyde, Dimethyl malonate Indene derivative High yield under mild conditions
Bispidine-based organocatalyst Diethyl malonate, β-nitrostyrene Michael adduct Organocatalytic, avoids metals
Proline-derived bifunctional catalyst Diphenyl dithiomalonates, Nitrostyrene (B7858105) Michael adduct High enantioselectivity

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of this compound. semanticscholar.org Key areas of focus include the use of environmentally benign solvents, reusable catalysts, and solvent-free reaction conditions.

One notable green approach is the use of immobilized catalysts. For instance, gelatin covalently immobilized on a polymeric support has been used to catalyze the Knoevenagel condensation between aldehydes and diethyl malonate in dimethyl sulfoxide (B87167) (DMSO) at room temperature. orgsyn.org This system allows for the easy recovery and reuse of both the catalyst and the solvent.

Solvent-free synthesis is another important green strategy. Microwave-assisted, solvent-free synthesis of diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, an analog of the target compound, has been reported, offering a rapid and efficient method with reduced waste generation. researchgate.net Furthermore, the development of catalytic processes that can be conducted in the absence of a solvent, or in greener solvents like water, is a significant step towards more sustainable chemical manufacturing.

The efficiency of these green methods can be evaluated using metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor), which quantify the amount of waste produced relative to the desired product. nih.govmdpi.com

Table 3: Application of Green Chemistry Principles

Green Approach Catalyst/Conditions Substrates Benefits Reference
Immobilized Catalyst Immobilized Gelatin in DMSO Aldehydes, Diethyl malonate Catalyst and solvent reusability orgsyn.org
Solvent-Free Synthesis Microwave irradiation 4-chloroaniline, Diethyl ethoxymethylenemalonate Reduced waste, faster reaction researchgate.net
Green Metrics Not applicable General synthesis Quantitative assessment of sustainability nih.govmdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is an achiral molecule, its derivatives can possess stereogenic centers. The development of stereoselective methods to synthesize these chiral derivatives is a crucial area of research, as enantiomerically pure compounds are often required for applications in pharmaceuticals and materials science.

A prominent strategy for the synthesis of chiral malonate derivatives is the asymmetric Michael addition of diethyl malonate to various Michael acceptors. Chiral organocatalysts, such as thiourea (B124793) derivatives and bifunctional urea-pyrrolidine catalysts, have been successfully employed to catalyze the enantioselective addition of malonates to nitroalkenes, affording the corresponding Michael adducts with high enantiomeric excess. mdpi.com

Another approach involves the use of chiral metal-ligand complexes. For example, a chiral bis(cyclohexyldiamine)-based Ni(II) complex has been shown to catalyze the highly enantioselective Michael addition of tert-butyl phenyl malonate to β-nitrostyrene. mdpi.com

The use of chiral auxiliaries attached to the malonate ester is another established method. These auxiliaries can direct the stereochemical outcome of subsequent reactions, such as alkylation, and can then be removed to yield the enantiomerically enriched product. The synthesis of novel chiral oxazolidin-2-ones from readily available amino acids has been explored for their potential as effective chiral auxiliaries in such reactions. nih.gov

Table 4: Methods for Stereoselective Synthesis of Chiral Malonate Derivatives

Chiral Catalyst/Auxiliary Reaction Type Substrates Stereoselectivity (ee) Reference
Thiourea derivative Michael Addition Diethyl malonate, Nitroalkene 88% mdpi.com
(S,R)-Urea-pyrrolidine catalyst Michael Addition Diphenyl dithiomalonates, Nitrostyrene Not specified mdpi.com
Chiral Ni(II) complex Michael Addition tert-Butyl phenyl malonate, β-nitrostyrene 93% mdpi.com
Chiral oxazolidin-2-ones Chiral Auxiliary Amino acids (for synthesis of auxiliary) Not applicable nih.gov

Elucidation of Reaction Mechanisms Involving Methylenebismalonicaciddiethylester

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions with Methylenebismalonicaciddiethylester

The reactivity of this compound is dominated by its electron-deficient nature, making it a prime target for nucleophiles in Michael addition reactions. mdpi.com The presence of two electron-withdrawing ester groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Reactions:

A common nucleophile used in reactions with this compound is the enolate of diethyl malonate itself. askfilo.com In the presence of a base, such as sodium ethoxide, diethyl malonate is deprotonated to form a resonance-stabilized enolate ion. askfilo.compearson.com This enolate then acts as a potent nucleophile, attacking the β-carbon of the this compound. This 1,4-conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. askfilo.com

The general mechanism for the Michael addition of a nucleophile (Nu⁻) to this compound can be outlined as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the double bond.

Intermediate Formation: This attack leads to the formation of a resonance-stabilized enolate intermediate. askfilo.com

Protonation: The enolate intermediate is then protonated, often by the solvent or during an acidic workup, to yield the final addition product. askfilo.com

A variety of other nucleophiles can participate in Michael additions with this compound, including amines, thiols, and other carbanions. mdpi.comvaia.com For instance, primary amines can react with diethyl ethoxymethylenemalonate (a precursor to this compound) in a thermal addition-elimination reaction. mdpi.com

Electrophilic Reactions:

While less common, the enolate derived from the addition of a nucleophile to this compound can subsequently act as a nucleophile itself and react with various electrophiles. vaia.com For example, after the initial Michael addition, the resulting enolate can be alkylated by reacting it with an alkyl halide. fiveable.me This allows for the introduction of a substituent at the α-carbon of one of the malonate moieties.

Analysis of Transition States and Reactive Intermediates in this compound Transformations

Reactive Intermediates:

The most significant reactive intermediate in the transformations of this compound is the enolate ion . askfilo.com This intermediate is formed upon the nucleophilic attack on the β-carbon of the double bond. The negative charge on the α-carbon is delocalized onto the oxygen atoms of the adjacent carbonyl groups, leading to a resonance-stabilized structure. This stabilization is crucial for the facility of the Michael addition reaction.

Another type of reactive intermediate can be formed in reactions involving precursors like diethyl ethoxymethylenemalonate. In the thermal reaction with anilines, an initial addition occurs, followed by the elimination of ethanol (B145695) to form the final product. mdpi.com

Transition States:

The transition state of the Michael addition reaction involves the simultaneous formation of the new carbon-carbon bond between the nucleophile and the β-carbon of this compound, and the breaking of the π-bond of the alkene. The geometry and energy of this transition state are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts.

In some cases, such as the reaction of β-nitrostyrene with diethyl malonate catalyzed by bispidines, the mechanism is thought to involve the formation of double hydrogen bonds between the catalyst and the nitro component, which activates it towards nucleophilic attack. mdpi.com This interaction stabilizes the transition state and facilitates the reaction.

Kinetic Studies of this compound Reactions and Rate-Determining Steps

Kinetic studies provide valuable insights into the reaction rates and the factors that control them. The rate of a reaction is often determined by the slowest step in the reaction mechanism, known as the rate-determining or rate-limiting step. rsc.org

For many reactions involving this compound, such as the Michael addition, the initial nucleophilic attack on the β-carbon is often the rate-determining step . youtube.com The rate of this step is dependent on the concentration of both the nucleophile and the this compound.

Kinetic investigations can be performed using techniques like gas chromatography to monitor the concentration of reactants and products over time. For example, in the methanolysis of diethyl succinate, a structurally similar dicarbonyl compound, the rate constant can be determined by analyzing the change in the fraction of the starting material over time. odinity.com

The rate equation for a reaction provides a mathematical relationship between the reaction rate and the concentration of the reactants. For a reaction where the rate-determining step involves the collision of two molecules, the rate equation will be second order. youtube.com

Influence of Reaction Conditions and Solvent Effects on Mechanistic Pathways

The course and rate of reactions involving this compound are highly dependent on the reaction conditions, including temperature, catalysts, and the solvent used.

Reaction Conditions:

Temperature: Many reactions of malonic esters, including cyclocondensations, require elevated temperatures to proceed at a reasonable rate. mdpi.comnih.gov However, higher temperatures can sometimes lead to side reactions or rearrangements. mdpi.com

Catalysts: The use of catalysts can significantly accelerate reactions. For example, base catalysts are often employed to promote the formation of enolates in Michael additions. askfilo.com Metal-catalyzed reactions have also been shown to provide better yields in certain transformations. mdpi.com Microwave-assisted synthesis has emerged as an environmentally friendly approach that can accelerate reaction rates due to selective heating. mdpi.com

Solvent Effects:

The choice of solvent can have a profound impact on the reaction mechanism and rate by influencing the stability of reactants, intermediates, and transition states. wikipedia.orgspringernature.com

Polarity: The polarity of the solvent can affect reaction rates. For reactions that involve the formation of a charged species in the transition state from neutral reactants, an increase in solvent polarity generally accelerates the rate. wikipedia.org This is because polar solvents can stabilize the charged transition state through solvation.

Specific Solvation: Solvents can also participate in specific interactions, such as hydrogen bonding, which can stabilize certain species. For instance, in the reaction of β-nitrostyrene with diethyl malonate, the solvent can influence the hydrogen bonding interactions that activate the electrophile. mdpi.com

The effect of the solvent on the reaction mechanism can be significant. For example, a study on the aminolysis of a phosphate (B84403) triester showed a change in mechanism from a concerted process in aqueous ethanol to a stepwise mechanism in ionic liquids. rsc.org

Applications of Methylenebismalonicaciddiethylester As a Synthetic Synthon

Role in the Construction of Carbocyclic Ring Systems via Cyclization Reactions

Diethyl methylenemalonate and its parent compound, diethyl malonate, are pivotal reagents in the formation of carbocyclic rings, which are fundamental structures in many natural products and pharmaceuticals. The malonic ester synthesis, a classical method in organic chemistry, utilizes diethyl malonate to form substituted carboxylic acids, but its derivatives are also adept at participating in cyclization reactions. sodium-methoxide.net

One key application involves the reaction of dialkylmalonates with difunctional electrophiles to create rings. For instance, the reaction of the sodium salt of diethyl malonate with cis-1,4-dichloro-2-butene (B23561) leads to the formation of five-membered carbocycles. luc.edu This specific reaction yields major products such as diethyl cyclopent-3-ene-1,1-dicarboxylate and diethyl 2-vinylcyclopropane-1,1-dicarboxylate through an alkylation followed by an intramolecular cyclization. luc.edu The resulting cyclopentene (B43876) derivative can be further elaborated, for example, through hydrolysis and decarboxylation to yield 3-cyclopentene-1-carboxylic acid, demonstrating the utility of this method in building functionalized carbocyclic cores. luc.edu

The reactivity of the malonate group is central to these transformations. The active methylene (B1212753) group flanked by two ester functions is readily deprotonated to form a stabilized carbanion (enolate), which acts as a potent nucleophile. This nucleophile can undergo sequential alkylations or participate in reactions like the Dieckmann condensation to form five- or six-membered rings. sodium-methoxide.net While the parent diethyl malonate is often used, diethyl methylenemalonate, with its activated double bond, serves as a prime candidate for Michael addition-initiated ring-closing (MIRC) reactions, expanding the toolkit for carbocycle synthesis.

Table 1: Carbocyclic Compounds Synthesized from Malonate Derivatives

Starting Materials Reagents Product Citation
Sodium Diethylmalonate, cis-1,4-dichloro-2-butene - Diethyl cyclopent-3-ene-1,1-dicarboxylate luc.edu

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The application of diethyl methylenemalonate and its precursors in the synthesis of heterocyclic compounds is extensive and critical for the pharmaceutical and chemical industries. google.com These malonate derivatives serve as versatile synthons for constructing a variety of nitrogen-, oxygen-, and sulfur-containing rings.

A classic example is the synthesis of barbiturates, a class of sedative-hypnotic drugs, which involves the condensation of a diethyl malonate derivative with urea. sodium-methoxide.net Similarly, six-membered heterocycles are readily accessible through cyclocondensation reactions between malonates and various 1,3-dinucleophiles. mdpi.comnih.gov For example, the reaction of diethyl malonate with 2-aminopyridine (B139424) yields pyrido[1,2-a]pyrimidine-2,4-dione, a reaction known as the Tschitschibabin synthesis. mdpi.comnih.gov

Furthermore, ethoxymethylene diethyl malonate (EMME), a closely related and important intermediate, is used to synthesize quinolone-based drugs. google.comgoogle.com The reaction of EMME with anilines, such as 4-nitroaniline, produces anilinomethylenemalonate derivatives. researchgate.net These intermediates are then cyclized, often through heating, to form the 4-quinolone ring system, a core structure in many antibacterial agents like nalidixic acid. researchgate.netwikipedia.org The temperature of these reactions can be critical; for instance, reacting substituted diethyl malonates with anilines at temperatures below 200°C may yield malondianilides, while at higher temperatures, cyclization occurs to give 4-hydroxyquinolones. mdpi.com

The utility of malonates extends to other significant heterocyclic systems as well. Diethyl aminomalonate (DEAM), produced from diethyl malonate, can be used to synthesize substituted pyrrole-2-carboxylates, which are important precursors for porphyrins. wikipedia.org The versatility of these synthons makes them indispensable in medicinal chemistry and materials science. mdpi.comnih.gov

Table 2: Heterocyclic Scaffolds from Diethyl Malonate and Derivatives

Malonate Derivative Reactant Resulting Heterocycle Citation
Diethyl Malonate Urea Barbituric Acid sodium-methoxide.netmdpi.com
Diethyl Malonate 2-Aminopyridine Pyrido[1,2-a]pyrimidine-dione mdpi.comnih.gov
Diethylethoxymethylene Malonate (EMME) 4-Nitroaniline 4-Quinolone precursor researchgate.net

Utility in the Assembly of Complex Molecular Architectures and Natural Product Cores

The structural features of diethyl methylenemalonate make it an ideal building block for the assembly of complex molecules, including the core structures of natural products. Its ability to introduce a three-carbon chain with versatile functional handles is a significant asset in total synthesis.

A prominent application is in the synthesis of α-amino acids. Diethyl acetamidomalonate (DEAM), readily prepared from diethyl malonate, serves as a glycine (B1666218) equivalent. wikipedia.org Through the malonic ester synthesis pathway—deprotonation, alkylation with an appropriate electrophile, and subsequent hydrolysis/decarboxylation—a wide range of natural and unnatural α-amino acids can be synthesized. wikipedia.org For example, alkylation with benzyl (B1604629) chloride leads to the synthesis of racemic phenylalanine. This methodology is crucial for creating peptides and other complex biomolecules. wikipedia.org

The reactivity of diethyl methylenemalonate itself is also harnessed in complex syntheses. It can be prepared from diethyl malonate and formaldehyde (B43269) and is known to be a reactive monomer that can be used in polymerization or other addition reactions. orgsyn.org Its role as a Michael acceptor is fundamental to many carbon-carbon bond-forming strategies aimed at building intricate molecular skeletons. For instance, its derivatives have been employed in the synthesis of medicinally important compounds like the vasodilator naftidrofuryl and the anti-ulcer drug rebamipide. wikipedia.org The strategic incorporation of the malonate moiety provides a latent carboxylic acid function, which can be revealed later in a synthetic sequence.

Participation in Multicomponent Reactions and Cascade Processes for Molecular Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. nih.gov Diethyl malonate and its derivatives are star players in several powerful MCRs and cascade sequences.

The Knoevenagel condensation, a reaction between an active methylene compound like diethyl malonate and an aldehyde or ketone, is often the initial step in MCRs. sodium-methoxide.net This can be followed by a Michael addition and subsequent cyclization, creating highly functionalized cyclic systems in one pot. For example, Knoevenagel-based MCRs have been used to generate libraries of quinazolinone derivatives with potential applications in treating central nervous system disorders. nih.gov

Cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential process, are another area where malonates excel. The Michael addition of diethyl malonate to an α,β-unsaturated compound, such as β-nitrostyrene, is a well-studied transformation that initiates many cascade sequences. mdpi.com Research has shown that the catalyst in such reactions can play a complex role, sometimes forming an adduct with a reactant that becomes the true catalytic species in a complex cycle. mdpi.com While some proposed cascade reactions, such as certain attempts with dimethyl malonate, may not proceed as planned, the investigation into these pathways highlights the continuous effort to harness the reactivity of malonates for efficient synthesis. researchgate.net These one-pot strategies allow for the rapid construction of molecular complexity from simple, readily available starting materials, which is a central goal of modern organic synthesis. nih.gov

Theoretical and Computational Studies of Methylenebismalonicaciddiethylester Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which include both semi-empirical and more rigorous ab initio and density functional theory (DFT) approaches, can provide detailed insights into the electronic structure of methylenebismalonicaciddiethylester.

The primary goal of these calculations is to solve the Schrödinger equation for the molecule, which yields its wavefunction and energy. From the wavefunction, a variety of electronic properties and reactivity descriptors can be determined. For this compound, these calculations would reveal key information about the distribution of electrons and the regions of the molecule most susceptible to chemical attack.

Key Reactivity Descriptors:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. For this compound, the location of the HOMO would likely be on the enolizable alpha-carbon, indicating its nucleophilic character in reactions like the Knoevenagel condensation.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential around the carbonyl oxygens and the central methylene (B1212753) group's alpha-protons, and positive potential near the ester ethyl groups.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom in the molecule. This information helps in identifying acidic protons and electrophilic centers.

A hypothetical table of calculated reactivity descriptors for this compound using a DFT method like B3LYP with a 6-31G* basis set might look like this:

DescriptorHypothetical ValueSignificance for Reactivity
HOMO Energy-7.5 eVIndicates the energy of the most available electrons for donation.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy orbital to accept electrons.
HOMO-LUMO Gap7.0 eVA larger gap suggests higher kinetic stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

Molecular Dynamics Simulations and Conformational Analysis of this compound in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions over time. youtube.com For this compound, MD simulations would be particularly useful for understanding its conformational flexibility and its behavior in a solvent. nih.gov

The reactivity of a molecule is not solely determined by its static electronic structure but also by its dynamic conformational changes. This compound has several rotatable bonds, allowing it to adopt various conformations. The distribution and interconversion of these conformers can be influenced by the solvent environment.

Applications of MD Simulations:

Conformational Sampling: MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity of different conformers can vary significantly.

Solvation Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent influences the conformational preferences of this compound. The simulations can reveal the structure of the solvation shell and the specific interactions (e.g., hydrogen bonding) between the solute and solvent.

Radial Distribution Functions (RDFs): RDFs can be calculated from MD trajectories to show the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in this compound. This provides insight into the local solvent structure around reactive sites.

A hypothetical analysis of an MD simulation of this compound in ethanol (B145695) might reveal the following:

PropertyHypothetical FindingImplication
Dominant ConformerA folded conformation where the ester groups are in proximity.This could influence intramolecular reactions or interactions.
Solvent Shell around CarbonylsA well-defined shell of ethanol molecules hydrogen-bonded to the carbonyl oxygens.This solvation could affect the electrophilicity of the carbonyl carbons.
Flexibility of Ethyl ChainsHigh degree of rotational freedom.Contributes to the overall entropy of the molecule in solution.

Prediction of Reaction Pathways and Selectivity using Ab Initio and DFT Methods

A major application of computational chemistry is the elucidation of reaction mechanisms. By using ab initio and DFT methods, it is possible to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This allows for the prediction of the most likely reaction pathways and the factors that control selectivity.

For this compound, this approach could be used to study a variety of its characteristic reactions, such as its alkylation, acylation, or its use in multi-component reactions.

Computational Investigation of Reaction Mechanisms:

Transition State Searching: Algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct.

For instance, in the alkylation of this compound, DFT calculations could be used to compare the activation barriers for mono- and di-alkylation, providing insights into how to control the selectivity of the reaction.

A hypothetical comparison of two competing reaction pathways for this compound:

PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Predicted Outcome
Pathway A15-10Kinetically and thermodynamically favorable.
Pathway B25-5Kinetically disfavored compared to Pathway A.

Application of Machine Learning and Data Science in this compound Reaction Optimization

In recent years, machine learning (ML) and data science have emerged as powerful tools in chemistry for accelerating reaction optimization and discovery. nih.govresearchgate.net Instead of relying solely on first-principles calculations, ML models can learn from large datasets of experimental results to predict reaction outcomes, such as yield and selectivity.

For a versatile building block like this compound, which can participate in numerous reactions, ML could be a highly effective strategy for navigating the complex parameter space of a chemical reaction.

How Machine Learning Can Be Applied:

Reaction Condition Optimization: ML algorithms can be trained on datasets of reactions involving this compound, where parameters like temperature, solvent, catalyst, and reactant ratios are varied. The trained model can then predict the optimal conditions for achieving a desired outcome, such as maximizing the yield of a specific product.

Predictive Modeling: By learning the relationships between molecular features and reactivity, ML models can predict the outcome of new reactions involving this compound and different reaction partners.

Automated Experimentation: ML models can be integrated with automated high-throughput experimentation platforms to create self-optimizing systems that efficiently explore the reaction landscape and identify optimal conditions with minimal human intervention.

A hypothetical workflow for ML-driven optimization of a Knoevenagel condensation involving this compound:

StepDescription
1. Data CollectionA dataset of Knoevenagel reactions with varying aldehydes, catalysts, solvents, and temperatures is compiled.
2. Model TrainingA machine learning model (e.g., a random forest or neural network) is trained on this dataset to predict the reaction yield.
3. PredictionThe model is used to predict the yield of the reaction between this compound and a new aldehyde under various conditions.
4. Experimental ValidationThe predicted optimal conditions are tested in the laboratory to validate the model's predictions.

Emerging Research Frontiers for Methylenebismalonicaciddiethylester

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Recent research has expanded the synthetic utility of diethyl methylenemalonate beyond its traditional role as a Michael acceptor. Scientists are exploring its participation in a variety of novel and, in some cases, unprecedented chemical transformations.

One area of significant interest is its use in cascade reactions , where a single synthetic operation triggers a series of intramolecular transformations, leading to the rapid assembly of complex molecular architectures. Organocatalysis has emerged as a powerful tool in this context, enabling new modes of activation for DEMM. For instance, chiral secondary amines have been employed to catalyze asymmetric cascade reactions involving DEMM, affording intricate chiral molecules with high stereocontrol.

Furthermore, the reactivity of DEMM is being explored in multicomponent reactions , where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. A notable example is the three-component domino reaction between diethyl ethoxymethylenemalonate (a precursor to DEMM), primary amines, and 1,3-dicarbonyl compounds, which can lead to the formation of polysubstituted-2-pyridones, with diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) being identified as bioactive side-products. mdpi.com

The development of microwave-assisted synthesis protocols has also opened up new avenues for the reactivity of DEMM. This technique has been shown to significantly accelerate reaction times, often in the absence of solvents and catalysts, leading to high yields of products such as DAMMs. mdpi.com These findings not only demonstrate novel reactivity but also align with the principles of green chemistry by reducing energy consumption and waste generation.

Investigations into the organocatalytic Michael addition of DEMM to various acceptors continue to yield new insights. For example, the use of bispidine-based organocatalysts in the reaction with β-nitrostyrene has revealed an unusual catalytic mechanism where the catalyst itself first reacts with the nitrostyrene (B7858105) to form the true catalytic species. mdpi.com

Below is a table summarizing some of the novel reactivity patterns of diethyl methylenemalonate:

Reaction TypeCatalyst/ConditionsReactantsProductsKey Findings
Organocatalytic Cascade Reaction Chiral Secondary AminesDiethyl methylenemalonate, EnalsComplex Chiral MoleculesHigh stereocontrol in the synthesis of intricate structures.
Three-Component Domino Reaction None (thermal or microwave)Diethyl ethoxymethylenemalonate, Primary Amines, 1,3-DicarbonylsPolysubstituted-2-pyridones, Diethyl 2-((aryl(alkyl)amino)methylene)malonatesFormation of bioactive side-products. mdpi.com
Microwave-Assisted Synthesis Microwave irradiationDiethyl ethoxymethylenemalonate, Primary AminesDiethyl 2-((aryl(alkyl)amino)methylene)malonatesRapid, solvent-free, and high-yielding synthesis. mdpi.com
Organocatalytic Michael Addition Bispidine-based organocatalystsDiethyl methylenemalonate, β-NitrostyreneMichael adductsUnconventional catalytic mechanism involving catalyst-substrate adduct. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The translation of batch chemical processes to continuous flow and automated systems offers numerous advantages, including improved safety, scalability, and efficiency. While the direct integration of diethyl methylenemalonate into these platforms is an area of active development, related research provides a strong indication of its potential.

A notable example is the use of a continuous flow reactor for the hydrogenation of diethyl oximinomalonate , a derivative of diethyl malonate. researchgate.net This process demonstrates the feasibility of performing reactions with related malonate structures in a continuous manner, suggesting that similar methodologies could be developed for reactions involving DEMM. The use of flow chemistry can lead to significantly reduced reaction times and improved control over reaction parameters. researchgate.net

The principles of automated synthesis are also being applied to reactions that are conceptually similar to those involving DEMM. For instance, the Rh-mediated synthesis of [¹¹C]diethyl malonate highlights the potential for automating the synthesis of complex molecules from simple precursors in a continuous flow setup. researchgate.net This approach is particularly relevant for the on-demand synthesis of radiolabeled compounds and other high-value molecules. researchgate.net

The development of automated systems allows for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. While specific, published examples of fully automated syntheses using DEMM as a primary building block are still emerging, the general trend in organic synthesis is a move towards the digitization and automation of chemical processes. This will undoubtedly impact the future use of versatile reagents like DEMM, enabling faster discovery and development of new functional molecules.

Potential as a Precursor for Advanced Materials and Functional Molecules

One of the most exciting and rapidly developing research frontiers for diethyl methylenemalonate is its use as a monomer for the synthesis of advanced materials, particularly functional polymers and coatings.

A key breakthrough in this area is the discovery of the anionic polymerization of DEMM . This process can be initiated by a variety of nucleophiles, including water, under mild, ambient conditions. nih.govacs.org This high reactivity is attributed to the electron-withdrawing nature of the two ester groups, which makes the double bond highly susceptible to nucleophilic attack. nih.gov The ability to polymerize at room temperature without the need for harsh catalysts or conditions makes DEMM an attractive monomer for creating a new generation of polymers.

Research has demonstrated that DEMM can be used to produce high-performance coatings . nih.govacs.org For example, incorporating a multifunctional derivative of DEMM into a latex formulation has been shown to yield cross-linked coatings with significantly improved rub-resistance. acs.org Furthermore, the polymerization of DEMM can be initiated from surfaces containing anionic functional groups, leading to the formation of chemically grafted polymer coatings . rsc.org This technique holds promise for improving the adhesion and durability of coatings on various substrates. rsc.org

The versatility of DEMM as a precursor extends to the synthesis of a wide range of functional molecules. Its established reactivity in Michael additions and other C-C bond-forming reactions makes it a valuable starting material for the synthesis of:

Bioactive compounds: Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), which can be synthesized from a DEMM precursor, have shown promising antifungal activity. mdpi.com

Heterocyclic compounds: The reaction of diethyl malonate derivatives with dinucleophiles is a classical method for preparing a variety of six-membered heterocyclic rings, such as barbituric acids. nih.gov This highlights the potential of DEMM in the synthesis of diverse heterocyclic scaffolds of medicinal and material importance.

Film-forming polymers: The polymerization of DEMM can be activated by exposure to substances like hydrogen chloride or water, leading to the formation of polymers with tunable properties for specific applications. biosynth.com

The following table provides an overview of advanced materials and functional molecules derived from diethyl methylenemalonate:

Material/Molecule TypeSynthesis MethodKey Properties/Applications
High-Performance Coatings Anionic polymerizationImproved rub-resistance, cross-linked films. acs.org
Grafted Polymer Coatings Surface-initiated anionic polymerizationEnhanced adhesion and durability. rsc.org
Antifungal Agents Microwave-assisted synthesisMycelial growth inhibitors against Fusarium oxysporum. mdpi.com
Heterocyclic Scaffolds Cyclocondensation reactionsBuilding blocks for pharmaceuticals and materials. nih.gov
Film-Forming Polymers Activated polymerizationTailorable properties for various applications. biosynth.com

Future Directions in Sustainable Chemical Synthesis and Catalysis Utilizing Methylenebismalonicaciddiethylester

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research and development. Diethyl methylenemalonate is poised to play a significant role in this transition due to its inherent reactivity and the potential for its production from renewable resources.

A key future direction lies in the development of bio-based production routes for malonic acid and its esters, including DEMM. specialchem.com The availability of a sustainable and resilient supply of these fundamental building blocks will further enhance their attractiveness for creating greener formulations and materials. specialchem.com This shift away from petrochemical feedstocks is a critical step towards a more circular economy.

The unique reactivity of DEMM under mild conditions, such as its anionic polymerization at room temperature, aligns well with the goals of energy-efficient synthesis . nih.gov Future research will likely focus on expanding the scope of these low-temperature polymerizations and other energy-efficient transformations involving DEMM.

In the realm of catalysis, there is potential for utilizing DEMM in biomass valorization . While research has shown the conversion of lignocellulosic biomass into diethyl maleate, a related dicarboxylic acid ester, future work could explore the direct synthesis of DEMM or its derivatives from biomass-derived platform molecules. This would represent a significant advancement in the production of value-added chemicals from renewable feedstocks.

Furthermore, the versatility of DEMM as a building block can be harnessed to create more sustainable materials . For example, its use as a cross-linkable monomer for biopolymers could lead to materials with improved processing characteristics and biodegradability. specialchem.com It also presents an opportunity to develop phthalate-free plasticizers, addressing concerns about the environmental and health impacts of traditional plastic additives. specialchem.com

The future of chemical synthesis will undoubtedly involve a greater emphasis on sustainability, and the unique properties and reactivity of diethyl methylenemalonate position it as a valuable tool for chemists working to create a greener future.

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